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Compound of Interest

2-Fluoro-5-
Compound Name: , o
(trifluoromethyl)benzonitrile

cat. No.: B1297521

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, spectroscopic data, synthesis, and applications of 2-Fluoro-5-
(trifluoromethyl)benzonitrile. This information is intended to support research, development,
and drug discovery activities involving this versatile fluorinated building block.

Chemical Structure and Identification

2-Fluoro-5-(trifluoromethyl)benzonitrile is an aromatic organic compound characterized by a
benzene ring substituted with a fluorine atom, a nitrile group, and a trifluoromethyl group.

Chemical Structure:

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 4088-84-0[1]

Molecular Formula CsHsFaN[1]

Molecular Weight 189.11 g/mol [2]

IUPAC Name 2-Fluoro-5-(trifluoromethyl)benzonitrile
Synonyms 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene

INChl=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-

InChl

5(7)4-13/h1-3H[1]
InChiKey LCLVMSCLLULGRY-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1F)C#N)C(F)(F)F

Physicochemical Properties

Table 2: Physical and Chemical Properties

Property Value Reference

Colorless to almost colorless

Appearance clear liquid 2l
Boiling Point 99 °C at 24 mmHg [2]
Density 1.38 g/cm3 [2]
Refractive Index n20/D 1.45 [2]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 2-Fluoro-5-(trifluoromethyl)benzonitrile is not readily available in
the searched literature. The following are predicted chemical shifts and coupling patterns based
on the analysis of structurally similar compounds.
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Table 3: Predicted *H NMR Spectral Data (CDCIs)

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~7.8-8.0 m - Aromatic-H

~7.6-7.7 m - Aromatic-H

Table 4: Predicted 3C NMR Spectral Data (CDCIs)

Chemical Shift (0, ppm) Description
~160-165 (d) C-F

~135-140 (q) C-CFs

~115-135 Aromatic carbons
~110-120 -CN

~120-125 (q) -CFs

Table 5: Predicted °F NMR Spectral Data (CDCls, referenced to CFCls)

Chemical Shift (6, ppm) Multiplicity Assighment
~-60 to -65 S -CFs
~-100to -120 m Ar-F

Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoro-5-(trifluoromethyl)benzonitrile is available from the NIST
WebBook.[1] Key absorptions are expected for the C=N stretch, C-F stretches, and aromatic C-
H and C=C vibrations.

Table 6: Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~2230 Strong C=N stretch
~1600, ~1500, ~1450 Medium-Strong Aromatic C=C stretching
C-F stretching (trifluoromethyl
~1300-1100 Strong
group)
C-F stretching (aromatic
~1200-1000 Strong )
fluorine)
Aromatic C-H out-of-plane
~900-700 Strong

bending

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2-Fluoro-5-(trifluoromethyl)benzonitrile is
available from the NIST WebBook.[1]

Table 7: Major Mass Spectral Peaks

m/z Relative Intensity Possible Fragment

189 High [M]* (Molecular ion)

170 Moderate [M-F]*+

162 Moderate [M-HCN]*

120 Moderate [M-CFs]*
Synthesis

A detailed experimental protocol for the synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile
is not explicitly published. However, a plausible synthetic route can be adapted from the
synthesis of the structurally related 2-fluoro-5-formylbenzonitrile, followed by a
trifluoromethylation step.[3] One potential method involves the Sandmeyer reaction, a versatile
tool for the introduction of various functional groups onto an aromatic ring via a diazonium salt

intermediate.[4]
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Proposed Synthetic Pathway: Sandmeyer-type
Trifluoromethylation

Step 1: Diazotization Step 2: Trifluoromethylation

NaNOz, HCI Cu(l) catalyst,
(Z-Fluoro-5-aminobenzotriﬂuoridMenzenediazonium salt intermediate Trifluoromethylating agent 2-FIuoro-5-(trif|uoromethyl)benzonitrile)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Fluoro-5-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Fluoro-5-aminobenzotrifluoride

 In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and
a dropping funnel, dissolve 2-fluoro-5-aminobenzotrifluoride in a suitable acidic aqueous
solution (e.g., HCI).

e Cool the mixture to 0-5 °C in an ice-salt bath.

e Slowly add a solution of sodium nitrite (NaNOz) in water dropwise, maintaining the
temperature below 5 °C.

« Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation
of the diazonium salt.

Step 2: Sandmeyer-type Trifluoromethylation

e In a separate reaction vessel, prepare a solution or suspension of a copper(l) catalyst and a
suitable trifluoromethylating agent (e.qg., a trifluoromethyl-containing organometallic reagent
or a combination of reagents that generate the CFs radical).
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e Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylation mixture.
Vigorous gas evolution (N2) is expected.

o Allow the reaction to warm to room temperature and stir for several hours until the reaction is
complete (monitor by TLC or GC-MS).

e Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g.,
ethyl acetate or dichloromethane).

» Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or
magnesium sulfate.

e Remove the solvent under reduced pressure.

o Purify the crude product by vacuum distillation or column chromatography to yield pure 2-
Fluoro-5-(trifluoromethyl)benzonitrile.

Reactivity and Applications

2-Fluoro-5-(trifluoromethyl)benzonitrile is a valuable intermediate in organic synthesis,
particularly in the pharmaceutical and agrochemical industries.[2][5] The presence of three
distinct functional groups (fluoro, trifluoromethyl, and nitrile) on the aromatic ring provides
multiple sites for further chemical transformations.

« Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or
reduced to a primary amine. It can also participate in cycloaddition reactions to form
heterocyclic systems.

e Aromatic Ring: The electron-withdrawing nature of the nitrile and trifluoromethyl groups
activates the aromatic ring for nucleophilic aromatic substitution, with the fluorine atom being
a potential leaving group.

o Trifluoromethyl Group: The trifluoromethyl group enhances the lipophilicity and metabolic
stability of molecules, making it a desirable feature in many drug candidates.[2]

Applications:
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e Pharmaceuticals: It serves as a key building block for the synthesis of various active
pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs.[2]

e Agrochemicals: It is used in the development of new herbicides and pesticides.[2]

e Materials Science: The unique properties imparted by the fluorine atoms make it a useful
monomer or additive in the synthesis of advanced polymers and coatings with enhanced
chemical resistance and thermal stability.[2]

Experimental Workflow and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 2-
Fluoro-5-(trifluoromethyl)benzonitrile.
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Caption: General workflow for the synthesis and characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
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